![molecular formula C15H22N2O5 B13231377 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often include the use of organic solvents such as ethyl acetate and catalysts like N-diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various pyrrolidine derivatives.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3-thiazole-4-carboxylic acid
- {1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}boronic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
4-ethyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-5-10-11(13(18)19)21-12(16-10)9-6-7-17(8-9)14(20)22-15(2,3)4/h9H,5-8H2,1-4H3,(H,18,19) |
InChI Key |
RHPWFIJMSUDOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C2CCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


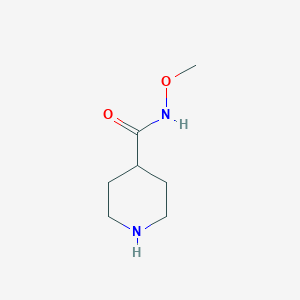
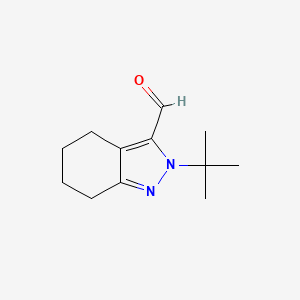
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)
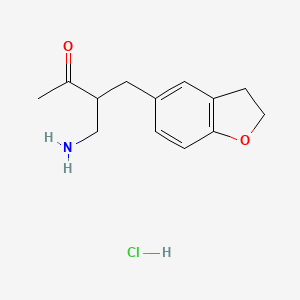
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)
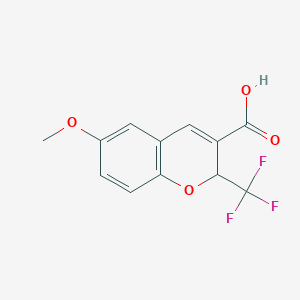
![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)

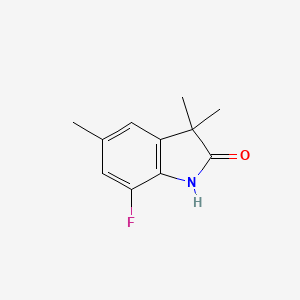
![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)
amine](/img/structure/B13231386.png)
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
